2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol
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Overview
Description
2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol is an organic compound that features a benzylamine structure with two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol typically involves the reaction of 2,3-dimethoxybenzylamine with a suitable alkylating agent. One common method is the reductive amination of 2,3-dimethoxybenzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzene ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol
- 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (phenyl)amino]acetic acid
Uniqueness
2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups can enhance its solubility and binding properties compared to similar compounds.
Properties
CAS No. |
25452-30-6 |
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Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H21NO3/c1-13(2,9-15)14-8-10-6-5-7-11(16-3)12(10)17-4/h5-7,14-15H,8-9H2,1-4H3 |
InChI Key |
UYVHLXOBRGUSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
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